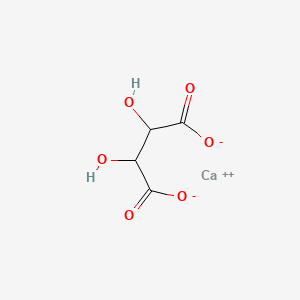

Calcium tartrate

Description

Historical Context and Evolution of Scientific Inquiry

The study of tartaric acid and its salts, including calcium tartrate, has a rich history, notably linked to the work of Louis Pasteur and his investigations into chirality and crystallography in the mid-19th century. Early research focused on the isolation and characterization of tartaric acid from natural sources, primarily wine byproducts wikipedia.orgfoodb.cawikipedia.org. This compound, being a byproduct of wine fermentation, played a role in these early studies on tartaric acid wikipedia.orgfoodb.ca. The understanding of its formation and properties was crucial for the developing wine industry, particularly concerning tartaric stabilization enartis.comatamanchemicals.com. Over time, scientific inquiry into this compound has evolved from basic characterization to more in-depth studies of its crystal structure, solubility, and interactions in complex systems. Recent research has increasingly focused on controlling its crystallization and exploring novel applications beyond traditional uses.

Significance in Chemical Sciences and Related Disciplines

This compound holds significance in chemical sciences due to its role as a metal-organic salt derived from a chiral dihydroxy dicarboxylic acid. Its crystal structure and polymorphism are subjects of interest in solid-state chemistry and crystallography researchgate.netresearchgate.net. The compound's solubility behavior, particularly its low solubility in water and its dependence on factors like temperature and pH, is relevant to solution chemistry and precipitation phenomena oiv.intnih.govenartis.com.

In oenology, this compound is a critical factor in wine stability. Its precipitation can lead to undesirable crystal formation in bottled wine, a phenomenon that has driven extensive research into understanding and preventing this issue enartis.comulisboa.ptbri.co.nzbri.co.nzenartis.com.

Beyond oenology, this compound has been explored for various applications, including its use as an intermediate in the production of tartaric acid, a food preservative (E number E354), and an acidity regulator wikipedia.orgatamanchemicals.comatamanchemicals.com. Research has also investigated its potential in areas such as nitrate (B79036) removal from drinking water and as a surface for cell adhesion in tissue culture yok.gov.trworldscientific.com. The optical and electromagnetic properties of this compound crystals have also been a subject of research yok.gov.tr.

Overview of Current Research Trajectories

Current research on this compound is multifaceted. A significant area of focus remains the prevention and control of this compound precipitation in wine. This includes developing better analytical methods for predicting instability and exploring various inhibitors and seeding techniques enartis.comulisboa.ptbri.co.nzbri.co.nzenartis.comnih.gov. Research is also being conducted on the influence of different wine components, such as organic and phenolic acids and polysaccharides, on this compound crystallization ulisboa.ptawri.com.au.

Another trajectory involves the synthesis and characterization of this compound crystals with controlled morphology and particle size, often in the presence of additives yok.gov.trworldscientific.com. Studies are employing techniques like XRD, SEM, FTIR, and thermal analysis (TGA/DTA) to understand the structural and thermal properties of these crystals researchgate.netyok.gov.trworldscientific.comderpharmachemica.comresearchgate.net.

Furthermore, research is exploring the complex formation of this compound in various aqueous solutions, including hyperalkaline conditions, using techniques such as conductometry, freezing point depression, and NMR spectroscopy researchgate.net. Investigations into its potential in novel applications, such as its use in materials with specific optical or electrical properties, also continue yok.gov.trworldscientific.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

calcium;2,3-dihydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6.Ca/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUPPESBEIQALOS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4CaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30911837 | |

| Record name | Calcium 2,3-dihydroxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30911837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fine crystalline powder with a white or off-white colour | |

| Record name | CALCIUM TARTRATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Solubility |

Slightly soluble in water. Solubility approximately 0,01 g/100 ml water (20 °C). Sparingly soluble in ethanol. Slightly soluble in diethyl ether. Soluble in acids | |

| Record name | CALCIUM TARTRATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

110720-66-6, 3164-34-9 | |

| Record name | Butanedioic acid, 2,3-dihydroxy-, calcium salt (1:1), (2R,3R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium 2,3-dihydroxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30911837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Controlled Crystallization

Sol-Gel Synthesis Routes for Calcium Tartrate Production

Sol-gel synthesis is a versatile chemical process used for the fabrication of materials, often in the form of gels, powders, or thin films. While commonly applied to metal oxides, the sol-gel technique has also been explored for the synthesis of this compound crystals. researchgate.netdoaj.org This method typically involves the formation of a colloidal suspension (sol) that gradually gels over time.

In the context of this compound, a sol-gel approach can involve mixing solutions of a calcium precursor (such as calcium chloride) and tartaric acid, often within a gel medium like silica (B1680970) gel. derpharmachemica.comscholarsresearchlibrary.comlbp.worldijirset.com The gel matrix provides a controlled environment for the diffusion of reactants, which can influence the nucleation and growth of this compound crystals. scholarsresearchlibrary.comijirset.com The process allows for synthesis at relatively low temperatures and can lead to the formation of nano-sized particles or single crystals depending on the specific conditions. scholarsresearchlibrary.comijirset.comtarjomefa.com

Research has demonstrated the synthesis of this compound crystals using a sol-gel technique with calcium chloride and tartaric acid in silica gel. derpharmachemica.comscholarsresearchlibrary.comlbp.world Optimizing parameters such as the pH of the gel, gel concentration, and reactant concentrations are crucial for controlling the crystal growth and obtaining desired morphologies. derpharmachemica.comscholarsresearchlibrary.com

Wet Chemical Precipitation Techniques for Nanoparticle and Microcrystal Formation

Wet chemical precipitation is a widely used method for synthesizing solid materials from solution through a chemical reaction that yields an insoluble product. This technique is particularly relevant for producing this compound nanoparticles and microcrystals due to the compound's limited solubility in water. nih.gov

The synthesis typically involves mixing aqueous solutions of a soluble calcium salt (like calcium chloride) and a soluble tartrate salt (such as sodium tartrate or tartaric acid neutralized with a base). researchgate.netresearchgate.netyok.gov.tr The reaction leads to the precipitation of this compound. Controlling parameters such as reactant concentration, temperature, stirring rate, and the presence of surfactants or additives can significantly influence the size and morphology of the precipitated particles. yok.gov.trworldscientific.com

Studies have shown the synthesis of this compound nanoparticles using a wet chemical method with a surfactant-mediated approach. researchgate.networldscientific.com By carefully controlling the synthesis conditions, including the order and rate of reactant addition and the use of surfactants like Triton X-100, researchers have obtained this compound nanoparticles with average crystallite sizes in the range of 22.8–23.9 nm. researchgate.networldscientific.com The morphology and size of these nanoparticles can be characterized using techniques such as transmission electron microscopy (TEM) and powder X-ray diffraction (XRD). researchgate.networldscientific.com

Gel Diffusion Growth Methods for this compound Single Crystals

Gel diffusion growth is a specialized technique particularly effective for growing single crystals of sparingly soluble substances like this compound. scholarsresearchlibrary.comlbp.worldijirset.com This method utilizes a gel medium, commonly silica gel, to control the diffusion rate of reactants, thereby limiting rapid precipitation and promoting the formation of larger, well-defined single crystals. scholarsresearchlibrary.comijirset.com

In a typical setup, one reactant (e.g., tartaric acid) is incorporated into the gel matrix, while the other reactant (e.g., calcium chloride solution) is carefully layered on top of the set gel. derpharmachemica.comscholarsresearchlibrary.comijirset.com The reactants diffuse slowly through the gel, reacting to form this compound at a controlled rate, which favors crystal growth over nucleation. scholarsresearchlibrary.comijirset.com

Research on gel diffusion growth of this compound single crystals has demonstrated the influence of various parameters, including gel concentration, gel aging, pH of the gel, and the concentration of the reactant solutions. derpharmachemica.comscholarsresearchlibrary.com By optimizing these conditions, crystals with different morphologies and habits can be obtained. derpharmachemica.comscholarsresearchlibrary.com For instance, well-developed single crystals have been reported when using a 1.0 M concentration of the feed solution in a gel pH range of 4.2 to 4.4. derpharmachemica.com Crystal sizes of several millimeters have been achieved using this technique over a period of a few weeks. lbp.worldasianpubs.org

| Growth Parameter | Observed Effect on this compound Crystals (Gel Diffusion) | Source |

| pH of gel solution | Influences crystal morphology and size; optimum range reported for well-developed crystals. derpharmachemica.comniscpr.res.in | derpharmachemica.comniscpr.res.in |

| Gel concentration | Affects diffusion rate and nucleation density; optimal concentration yields better crystals. derpharmachemica.comniscpr.res.in | derpharmachemica.comniscpr.res.in |

| Gel setting time | Impacts crystal growth. derpharmachemica.com | derpharmachemica.com |

| Concentration of reactants | Influences crystal size and morphology; optimal concentration reported. derpharmachemica.comscholarsresearchlibrary.com | derpharmachemica.comscholarsresearchlibrary.com |

Industrial-Scale Extraction and Purification from Byproduct Streams

This compound is also obtained on an industrial scale as a byproduct of the wine industry. grapsud.comatamanchemicals.comnih.govatamanchemicals.com During wine fermentation, tartaric acid and its salts, primarily potassium bitartrate (B1229483) (cream of tartar), precipitate out. wikipedia.org this compound is then extracted and purified from these byproduct streams, such as wine lees, grape marcs, and tartar from tanks. grapsud.comatamanchemicals.comatamanchemicals.com

The standard industrial technique for obtaining tartaric acid involves extracting potassium tartrate from tartar and subsequently processing it into this compound. litechaqua.com This conversion is typically achieved by treating potassium bitartrate with calcium hydroxide (B78521). wikipedia.org The resulting this compound is then treated with sulfuric acid to produce tartaric acid. wikipedia.orglitechaqua.com

The process for obtaining this compound from these sources involves several stages, including extraction, washing, filtration, evaporation, crystallization, and recrystallization to achieve the desired purity. litechaqua.com this compound obtained through this route is a pulverulent product with a high tartaric acid content and is primarily intended for the production of natural tartaric acid. grapsud.com

Parametric Optimization of Synthesis for Desired Crystalline Forms and Particle Architectures

Controlling the crystalline form and particle architecture of this compound is crucial for tailoring its properties for specific applications. Parametric optimization of the synthesis conditions in various methods allows for this control. Factors such as reactant concentrations, temperature, pH, reaction time, stirring speed, and the presence of additives play significant roles in determining the final characteristics of the this compound crystals or particles. derpharmachemica.comscholarsresearchlibrary.comyok.gov.trworldscientific.com

In wet chemical precipitation, for instance, adjusting reactant concentrations and the rate of mixing can influence supersaturation levels, thereby affecting nucleation and growth rates and ultimately the particle size and morphology. The use of surfactants or other additives during precipitation can also mediate particle formation and prevent agglomeration, leading to the formation of discrete nanoparticles. yok.gov.trworldscientific.com

For gel diffusion growth, optimizing parameters like gel density, pH, and reactant concentrations allows for control over crystal size, habit, and perfection. derpharmachemica.comscholarsresearchlibrary.comniscpr.res.in Different crystal morphologies have been observed by varying these parameters. derpharmachemica.comscholarsresearchlibrary.com

Research findings highlight the impact of additives, such as amino acids, on the particle size and morphology of this compound tetrahydrate crystals synthesized by precipitation. yok.gov.tr Varying the concentration of these additives can lead to significant changes in crystal habit and size. yok.gov.tr

| Synthesis Parameter | Effect on Crystalline Form/Particle Architecture | Relevant Method(s) | Source |

| Reactant Concentration | Influences particle size and morphology. derpharmachemica.comscholarsresearchlibrary.comworldscientific.com | Wet Precipitation, Gel Diffusion | derpharmachemica.comscholarsresearchlibrary.comworldscientific.com |

| Temperature | Can affect particle size and purity. nih.gov | Wet Precipitation | nih.gov |

| pH | Impacts crystal morphology and growth. derpharmachemica.comniscpr.res.in | Gel Diffusion, Wet Precipitation | derpharmachemica.comniscpr.res.in |

| Stirring Rate | Affects particle size and agglomeration. worldscientific.com | Wet Precipitation | worldscientific.com |

| Additives (e.g., surfactants, amino acids) | Can control particle size, morphology, and prevent agglomeration. yok.gov.trworldscientific.com | Wet Precipitation, Gel Diffusion | yok.gov.trworldscientific.com |

Nucleation Phenomena in this compound Systems

Nucleation, the initial step in crystallization where a new thermodynamic phase appears, is a critical aspect of this compound formation. The process involves the formation of stable molecular clusters from a supersaturated solution.

Homogeneous and Heterogeneous Nucleation Barriers

Nucleation can occur either homogeneously within the bulk solution or heterogeneously on the surface of foreign particles or container walls. Homogeneous nucleation requires a higher energy barrier to overcome, as it involves the spontaneous formation of a new interface. Heterogeneous nucleation, conversely, occurs at lower supersaturation levels because impurities or existing surfaces act as catalysts, reducing the energy barrier and decreasing interfacial tension. yok.gov.tr The initial nucleation phase for CaT requires significant energy to form the crystallization germ. enartis.com

Role of Supersaturation and Induction Time

Supersaturation is a key driving force for nucleation. It represents a state where the concentration of the solute exceeds its equilibrium solubility. The degree of supersaturation significantly influences the rate of nucleation; higher supersaturation generally leads to faster nucleation. oeno-one.eu

Induction time is the period elapsed between achieving supersaturation and the appearance of a detectable solid phase. inderscienceonline.com For this compound, the time required for spontaneous nucleation is considerably longer compared to potassium hydrogen tartrate (KHT), resulting in slower precipitation. enartis.comnih.gov Studies have shown that an increase in ethanol (B145695) content can lead to a decrease in the induction time for CaT crystallization. nih.gov The induction time is also affected by the presence of various compounds in the solution, with some substances acting as inhibitors that increase the induction period. acs.orgoup.comajevonline.org For instance, polygalacturonic acid has been shown to significantly increase the induction period for this compound crystallization in a model wine solution. acs.org

Crystal Growth Mechanisms and Theoretical Models

Following nucleation, crystal growth occurs as ions or molecules from the supersaturated solution are integrated into the existing crystal lattice. Understanding the mechanisms of crystal growth is crucial for controlling crystal size, morphology, and purity.

Surface Energy Theory and Growth Kinetics

The surface energy theory posits that a growing crystal tends to minimize its surface energy, leading to more stable crystal forms. yok.gov.tr While this theory provides a fundamental understanding, it does not fully explain the influence of factors like supersaturation and solution movement on growth rates. yok.gov.tr

Crystal growth kinetics describe the rate at which crystals grow. For this compound, crystal growth has been observed to occur as a second-order reaction. nih.gov Factors such as alcohol content and ionic strength influence the rate of CaT crystal growth. nih.govajevonline.org Increasing ethanol concentration can increase the rate of CaT crystallization. nih.gov The activation energy for CaT crystal growth can vary depending on the specific conditions and the presence of additives. yok.gov.trajevonline.org

Adsorption Layer Theory and Molecular Integration

The adsorption layer theory suggests that crystal growth occurs as new ions or molecules are adsorbed onto the crystal surface at active centers on the crystal lattice. yok.gov.tr These active centers have the greatest attraction force for the incoming species. Molecular integration involves the attachment of calcium and tartrate ions to the growing crystal surface, contributing to the expansion of the crystal lattice. astrobiology.com The specific orientation and arrangement of molecules, such as water, at the crystal-solution interface can also play a role in the growth process. curtin.edu.au

Influence of Solution Chemistry on this compound Crystallization

The chemical composition of the solution significantly impacts this compound crystallization, affecting both nucleation and crystal growth.

Key factors include pH, temperature, ionic strength, and the presence of other substances.

pH: pH plays a crucial role in CaT formation by regulating the dissociation equilibrium of tartaric acid. enartis.comsauvignonblanc.com Higher pH values favor the formation of the tartrate ion (T²⁻), which is necessary for this compound precipitation. enartis.comsauvignonblanc.combri.co.nzmdpi.com An increase in pH, even by a small amount, can dramatically affect the speed and intensity of this compound precipitation. sauvignonblanc.comenartis.com

Ionic Strength: Ionic strength of the solution can influence CaT crystal growth. nih.govajevonline.org

Additives and Inhibitors: The presence of various additives and impurities in the solution can significantly impact CaT crystallization. yok.gov.trawri.com.au Many natural components in solutions, such as polyphenols, proteins, polysaccharides, and organic acids, can act as inhibitors by interfering with nucleation and crystal growth. nih.govoup.comajevonline.orgsauvignonblanc.comawri.com.au These inhibitors can bind to calcium and/or tartrate ions, reducing their concentration and decreasing supersaturation, or by blocking the formation of nuclei. nih.govawri.com.au Malic acid, citric acid, and gluconic acid have been identified as effective inhibitors of this compound precipitation. ajevonline.orgenartis.comawri.com.au Polygalacturonic acid is also a highly effective inhibitor. acs.orgoup.com Conversely, some substances or conditions might promote crystallization. The addition of micronized this compound seed crystals can induce nucleation and accelerate precipitation. enartis.comnih.govbri.co.nzenartis.comatamanchemicals.comenartis.com

The influence of various factors on this compound crystallization can be summarized in the following table:

| Factor | Effect on Nucleation/Growth | Source(s) |

| Supersaturation | Higher supersaturation leads to faster nucleation. | oeno-one.eu |

| Induction Time | Longer induction time indicates slower nucleation. Affected by supersaturation and inhibitors. | inderscienceonline.comacs.orgoup.comajevonline.org |

| pH | Higher pH favors tartrate ion formation, increasing precipitation likelihood. | enartis.comsauvignonblanc.combri.co.nzmdpi.comenartis.com |

| Temperature | Less effective for CaT than KHT; low temperatures slow rate but increase stability. | enartis.comnih.govbri.co.nzenartis.comawri.com.auatamanchemicals.com |

| Ethanol Content | Can decrease induction time and increase crystallization rate. | nih.gov |

| Ionic Strength | Influences crystal growth rate. | nih.govajevonline.org |

| Inhibitors (e.g., Malic Acid, Polygalacturonic Acid, CMC) | Increase induction time, slow crystal growth, or prevent nucleation. | acs.orgoup.comajevonline.orgsauvignonblanc.comenartis.comawri.com.au |

| Seed Crystals | Induce nucleation and accelerate precipitation. | enartis.comnih.govbri.co.nzenartis.comatamanchemicals.comenartis.com |

pH-Dependent Dissociation Equilibria and Tartrate Speciation

The pH of the solution plays a crucial role in the formation of this compound because it governs the dissociation equilibrium of tartaric acid. enartis.comsauvignonblanc.com Tartaric acid (H₂T) is a diprotic acid that can exist in three forms in solution: undissociated tartaric acid (H₂T), the monohydrogen tartrate ion (HT⁻), and the tartrate ion (T²⁻). ulisboa.pt The proportion of each species is dependent on the pH. ulisboa.pt

At typical wine pH values, generally between 3 and 4, the monohydrogen tartrate ion (HT⁻) is the dominant form, often present at around 70%. ulisboa.ptnih.gov As the pH increases, the concentration of the fully dissociated tartrate ion (T²⁻) increases, reaching a maximum at approximately pH 6.5. nih.gov this compound precipitation is favored at higher pH values because a higher concentration of the tartrate ion (T²⁻) is available to combine with calcium ions (Ca²⁺) to form the insoluble salt. enartis.comsauvignonblanc.com Even a slight increase in pH can significantly impact the speed and intensity of this compound precipitation. enartis.comsauvignonblanc.com

Effect of Ionic Strength and Counterion Concentrations

Ionic strength can influence the solubility and crystallization of this compound. While the provided search results mention the effect of ionic strength on crystallization kinetics in model solutions ajevonline.org, detailed research findings specifically on how varying ionic strength and different counterion concentrations quantitatively affect this compound solubility and crystallization are not extensively detailed in the provided snippets beyond the general concept that certain ions can bind with calcium or tartrate, thereby lowering supersaturation sauvignonblanc.com.

Studies have investigated the effects of various ions and molecules present in complex solutions, such as wine, on this compound precipitation. For instance, the presence of potassium and magnesium can slow or prevent nucleation by binding with free calcium or tartrate ions. sauvignonblanc.com

Role of Additives and Inhibitors on this compound Morphology and Growth

Various additives and inhibitors can significantly influence the morphology and growth of this compound crystals. These substances can interfere with nucleation, crystal growth, or both, leading to altered crystal size, shape, and precipitation kinetics. sauvignonblanc.comawri.com.auyok.gov.tr

Organic Acids and Their Derivatives (e.g., Malic Acid, Lactic Acid)

Several organic acids and their derivatives have been shown to inhibit this compound crystallization. Malic acid, in particular, is a highly effective inhibitor of this compound precipitation, especially during the nucleation phase. atamanchemicals.comsauvignonblanc.comawri.com.au Studies in model wine solutions have demonstrated that malic acid causes a significant increase in the induction period for this compound crystallization compared to other organic acids like lactic acid. ajevonline.org The inhibitory strength of organic acids has been found to follow an order, with citric acid and malic acid demonstrating higher efficacy in delaying the induction time. ulisboa.pt For example, at a concentration of 0.02 M, malic acid showed a higher inhibitory effect than citric acid in one study. ulisboa.pt This inhibitory effect is partly attributed to the ability of these organic acids to bind with calcium ions. ulisboa.pt Lactic acid, a derivative of malic acid produced during malolactic fermentation, is a less efficient inhibitor of this compound crystallization compared to malic acid. sauvignonblanc.comawri.com.au This difference contributes to the increased vulnerability to this compound precipitation in wines that have undergone malolactic fermentation. sauvignonblanc.comawri.com.au

Amino Acid Interactions with Crystal Surfaces

Amino acids can also influence the crystallization of this compound. Studies have shown that certain amino acids, including serine, alanine, methionine, and proline, can significantly affect the surface electrical charge, size, and morphology of this compound tetrahydrate crystals. yok.gov.trresearchgate.netresearchgate.net These amino acids can interact with the crystal structure, potentially leading to the formation of defective crystals and altering their shape from long prismatic to short pyramidal forms. researchgate.net However, some amino acids, specifically those with a carboxyl or hydroxyl group in the side chain, as well as proline, were found not to affect this compound precipitation in one study. ajevonline.org

Macromolecular and Colloidal Inhibitors (e.g., Carboxymethyl Cellulose (B213188), Protective Colloids)

Macromolecular and colloidal substances present in solutions can act as inhibitors of this compound crystallization. Polyuronic acids, such as polygalacturonic acid, which are components of grape pectins, have been identified as efficient inhibitors of this compound crystal growth. sauvignonblanc.comawri.com.au Polygalacturonic acid has been shown to significantly increase the induction period and affect the rate of crystal growth of this compound. acs.org The inhibitory effect of polyuronic acids appears to be concentration-dependent, with higher concentrations leading to increased inhibition. acs.org

Carboxymethyl cellulose (CMC) is another additive that has demonstrated effectiveness in inhibiting tartrate precipitation, including this compound. ulisboa.ptacs.org CMC is thought to interfere with the growth of this compound crystals. ulisboa.pt Its inhibitory effect may be related to the interaction of its negative charge with the positive charge of calcium ions or by interfering with crystal growth sites. ulisboa.ptyok.gov.tr

Protective colloids in general are often considered ineffective in completely preventing this compound crystal formation, although some can partially modify the crystal shape. enartis.comsauvignonblanc.com Metatartaric acid, while effective in inhibiting crystal formation initially, is unstable and hydrolyzes over time, losing its inhibitory effect. enartis.comsauvignonblanc.com

Seed Crystal Effects on Precipitation Kinetics

The addition of this compound seed crystals can significantly influence the kinetics of this compound precipitation by providing nucleation sites. atamanchemicals.combri.co.nz Seeding with micronized this compound crystals can initiate and accelerate the crystallization process, making it more predictable and controlled. enartis.comsauvignonblanc.com This technique relies on the availability of high-quality, finely ground this compound crystals to provide numerous crystallization points, thereby overcoming the energy barrier associated with initial germ formation. enartis.comsauvignonblanc.com The use of seed crystals can lead to faster sedimentation kinetics of this compound. sauvignonblanc.com Notably, while potassium bitartrate precipitation does not induce this compound precipitation, the crystallization of this compound can induce the crystallization of potassium bitartrate or facilitate the simultaneous stabilization of both salts. nih.gov

Table 1: Effect of Organic Acids on this compound Crystallization Induction Period

| Organic Acid | Concentration | Relative Inhibition (Increase in Induction Period) | Source |

| Malic Acid | 2 g/L | 16-fold increase | ajevonline.org |

| Lactic Acid | 2 g/L | 4-fold increase | ajevonline.org |

| Citric Acid | 0.02 M | Higher delay than Malic Acid (at 0.02M) | ulisboa.pt |

| Malic Acid | 0.02 M | Higher inhibition than Citric Acid (at 0.02M) | ulisboa.pt |

Table 2: Effect of Polygalacturonic Acid Concentration on this compound Crystallization

| Polygalacturonic Acid Concentration | Induction Period (min) | Relative Increase in Induction Period | Source |

| 0 g/L (Standard pH 3.5 model) | 7 (mean) | 1x | acs.org |

| 0.5 g/L | 510 | >70-fold increase | acs.org |

| 62.5 mg/L | Significant inhibition | Greater than 2 g/L lactic acid | acs.org |

Table 3: Examples of this compound Stability Test Results and Multifactorial Algorithm Interpretation

| pH | ΔCa Stability Test (ppm) | Multifactorial ΔCa Algorithm (ppm) | Interpretation (Likely Timing of Precipitation) | Source |

| 3.4 | 10 | 12 | Longer than 12 months | enartis.com |

| 3.6 | 25 | 28 | 6-12 months | enartis.com |

| 3.8 | 40 | 45 | Less than 6 months | enartis.com |

Note: Table 3 is an illustrative example based on the concept presented in Source enartis.com and the values are hypothetical for demonstration purposes.

Polymorphism and Hydration States in this compound Crystallization

This compound is known to exist in different crystalline forms, referred to as polymorphs, which can also vary in their hydration states. Polymorphism in crystalline solids refers to the ability of a compound to exist in more than one crystal structure google.com. These different forms can exhibit distinct physical properties, such as solubility and crystal morphology derpharmachemica.comgoogle.com. The hydration state refers to the number of water molecules incorporated into the crystal lattice.

Research has identified several hydrated forms of this compound, with the tetrahydrate being commonly observed iucr.orgias.ac.iniucr.orgresearchgate.net. Other reported forms include the anhydrous, dihydrate, and hexahydrate researchgate.net. The specific hydrate (B1144303) formed during crystallization can depend on the experimental conditions researchgate.netfilinchuk.com.

Formation and Stability of Various Hydrates (e.g., Tetrahydrate, Dihydrate)

The formation of different this compound hydrates is a key aspect of its crystallization. The tetrahydrate form, CaC₄H₄O₆·4H₂O, is frequently encountered and has been characterized by techniques such as X-ray diffraction (XRD) ias.ac.inresearchgate.net. The crystal structure of calcium L-tartrate tetrahydrate, for instance, has been reported as orthorhombic with specific lattice parameters ias.ac.iniucr.orgresearchgate.net. Studies have detailed the arrangement of calcium ions, tartrate anions, and water molecules within this structure, highlighting the role of hydrogen bonding in stabilizing the crystal lattice iucr.orgiucr.orgresearchgate.net.

The dihydrate form has also been noted researchgate.netatamanchemicals.com. Research on this compound nanoparticles synthesized by wet chemical methods indicated the presence of two water molecules associated with the structure, and these nanoparticles remained stable up to 120°C researchgate.net. Thermal analysis techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are often employed to study the thermal stability of these hydrates and determine their water content derpharmachemica.comias.ac.inresearchgate.net. For this compound tetrahydrate, thermal studies have shown decomposition occurring through different stages upon heating, with the loss of water molecules preceding further decomposition derpharmachemica.comias.ac.in.

The stability of these hydrate forms is influenced by factors such as temperature and relative humidity filinchuk.com. Transformations between different hydration states can occur depending on the environmental conditions filinchuk.com.

Chiral Purity and Stereoisomerism in Crystal Formation

Tartaric acid itself is a chiral molecule, possessing two asymmetric carbon atoms, which gives rise to different stereoisomers: L-(+)-tartaric acid, D-(-)-tartaric acid, and the achiral meso-tartaric acid atamanchemicals.comfoodb.ca. This compound formed from these different stereoisomers will also exhibit stereoisomerism.

Most naturally occurring this compound, particularly that derived from the wine industry, is the calcium salt of L-(+)-tartaric acid, resulting in calcium L-tartrate atamanchemicals.comatamanchemicals.comwikipedia.orgoiv.int. This form is chiral. The crystallization of this compound can be influenced by the chirality of the tartrate source iucr.orgyu.edu.

The concept of chiral purity is significant in crystallization, especially when dealing with enantiomers. While enantiomers have identical physical properties in a non-chiral environment, their behavior can differ in a chiral environment or when interacting with other chiral molecules nih.gov. In the context of crystallization, the presence of different tartrate stereoisomers can impact crystal formation and potentially lead to the co-crystallization of different forms or the selective crystallization of a particular enantiomer nih.govchiralpedia.com.

Studies have explored the use of chiral additives, such as chiral block copolymers, to influence the crystallization of this compound tetrahydrate and potentially achieve chiral separation nih.gov. These additives can affect the nucleation and growth rates of different crystalline forms, including racemic crystals and pure enantiomeric crystals, thereby influencing the chiral purity of the resulting solid phase nih.gov. The crystal structure of this compound formed from a racemic mixture (DL-tartrate) can be different from that formed from a single enantiomer (L-tartrate) iucr.orgwikipedia.org. For instance, racemic this compound tetrahydrate has been identified as a triclinic form iucr.org.

The control of chiral purity and stereoisomerism during this compound crystallization is of interest in various applications, particularly where the specific properties associated with a single stereoisomer are desired.

X-ray Diffraction (XRD) for Crystalline Phase Identification and Unit Cell Determination

X-ray Diffraction (XRD) is a fundamental technique used to identify the crystalline phases present in this compound samples and to determine their unit cell parameters. The characteristic diffraction pattern obtained from XRD analysis provides a fingerprint of the crystalline structure. Studies have shown that this compound crystals typically exhibit an orthorhombic structure derpharmachemica.comias.ac.inasianpubs.orgscholarsresearchlibrary.com.

Lattice Parameter Determination and Space Group Assignment

XRD analysis allows for the precise determination of the lattice parameters (a, b, and c) and the assignment of the space group for this compound crystals. Different hydrated forms and preparation methods can influence these parameters.

For this compound tetrahydrate (CaC₄H₄O₆·4H₂O), the orthorhombic space group P2₁2₁2₁ has been reported researchgate.netiucr.orgias.ac.inscholarsresearchlibrary.com. Published lattice parameters for the tetrahydrate vary slightly depending on the study, for example:

a = 9.24 ± 0.02 Å, b = 10.63 ± 0.02 Å, c = 9.66 ± 0.02 Å ias.ac.in

a = 9.20 (2) Å, b = 10.54 (2) Å, c = 9.62 (2) Å researchgate.netiucr.org

a = 9.631 (2) Å, b = 10.573 (3) Å, c = 9.215 (2) Å researchgate.net

a = 9.2164 Å, b = 10.5462 Å, c = 9.6233 Å researchgate.net

a = 9.268 Å, b = 9.622 Å, c = 10.599 Å scholarsresearchlibrary.com

For this compound hexahydrate (CaC₄H₄O₆·6H₂O), the space group P2₁2₁2 has been determined, with lattice parameters a = 7.7390 (1) Å, b = 12.8030 (2) Å, and c = 5.8290 (1) Å researchgate.netresearchgate.net.

This compound crystals grown by the single diffusion technique have also shown an orthorhombic structure with lattice parameters a = 9.45900 Å, b = 6.46400 Å, and c = 5.39600 Å derpharmachemica.com.

These variations highlight the sensitivity of the crystal structure to hydration state and synthesis conditions.

Crystallite Size Analysis in Nanoparticles

For this compound in nanoparticle form, XRD patterns exhibit peak broadening, which is indicative of their nanostructured nature worldscientific.comgrafiati.comworldscientific.comresearchgate.netresearchgate.net. The average crystallite size can be estimated using techniques like the Scherrer formula worldscientific.comgrafiati.comworldscientific.comresearchgate.netresearchgate.netmdpi.com. Studies on this compound nanoparticles synthesized by wet chemical methods have reported average crystallite sizes in the range of 22.8–23.9 nm worldscientific.comgrafiati.comworldscientific.comresearchgate.net.

Electron Microscopy Techniques for Morphological and Nanostructural Elucidation

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provide valuable insights into the morphology, crystal habits, and internal structure of this compound crystals and nanoparticles researchgate.netresearchgate.netderpharmachemica.comias.ac.inresearchgate.net.

Scanning Electron Microscopy (SEM) for Surface Topography and Crystal Habits

SEM is utilized to examine the surface topography and crystal habits of this compound. SEM images can reveal the external shape and features of the crystals, which can vary depending on the growth conditions derpharmachemica.comscholarsresearchlibrary.comyok.gov.trscholarsresearchlibrary.com. This compound crystals grown by gel techniques can exhibit different morphologies, including prismatic shapes with smooth surfaces derpharmachemica.comyok.gov.tr. Plate-like crystal morphology and layered growth have also been observed scholarsresearchlibrary.comscholarsresearchlibrary.com. SEM primarily captures surface features and may show aggregates of particles mdpi.com.

Transmission Electron Microscopy (TEM) for Nanoparticle Size and Internal Structure

TEM is particularly useful for characterizing this compound nanoparticles, providing direct information about their size, shape, dispersion, and internal structure researchgate.netresearchgate.netias.ac.inresearchgate.networldscientific.comgrafiati.comworldscientific.comresearchgate.net. TEM images can confirm the nanostructured nature of the synthesized particles worldscientific.comgrafiati.comworldscientific.comresearchgate.net. Studies have shown this compound nanoparticles with nearly spherical morphology and sizes typically ranging from 10 to 30 nm in diameter worldscientific.comgrafiati.comworldscientific.comresearchgate.net. Unlike SEM, TEM allows the electron beam to pass through the sample, enabling visualization of internal structures and more accurate particle size measurements mdpi.com.

Vibrational Spectroscopy for Molecular Structure and Bonding Interactions

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are employed to investigate the molecular structure and bonding interactions within this compound researchgate.netresearchgate.netderpharmachemica.comias.ac.inresearchgate.networldscientific.comfao.org. These techniques provide complementary information about the molecular vibrations nih.govnih.gov.

FTIR spectroscopy is sensitive to polar bonds and is often used to identify functional groups such as O-H, C-H, and C=O bonds, as well as metal-oxygen stretching vibrations ias.ac.inresearchgate.networldscientific.comworldscientific.comijirset.com. Studies on this compound have identified characteristic absorption bands corresponding to these functional groups ias.ac.inresearchgate.networldscientific.comijirset.com. For instance, bands around 3000-3700 cm⁻¹ are attributed to O-H stretching modes (including water molecules), while bands around 1588-1591 cm⁻¹ are associated with the C=O stretch of the carbonyl group ias.ac.inresearchgate.netijirset.com. Absorptions below 817 cm⁻¹ can be attributed to calcium-oxygen stretching vibrations ias.ac.inijirset.com.

Raman spectroscopy is sensitive to symmetric vibrations and provides information about the skeletal structure and other molecular vibrations nih.govnih.gov. Both FTIR and Raman spectroscopy can confirm the presence of various functional groups in this compound researchgate.netresearchgate.networldscientific.comworldscientific.comresearchgate.net. Comparing the vibrational spectra of this compound nanoparticles to bulk material can reveal slight shifts in absorption peaks, indicating changes due to the nanostructured nature worldscientific.com.

Vibrational analysis using IR and Raman spectroscopy can also provide insights into hydrogen bonding schemes and charge transfer interactions within the crystal structure researchgate.netresearchgate.netunige.ch.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a widely used technique to identify the functional groups present in this compound. The infrared spectrum provides information about the vibrational modes of the molecules within the crystal lattice. Studies on this compound crystals grown by various methods, such as the gel method, utilize FTIR to confirm the presence of characteristic bonds. ias.ac.inasianpubs.orgniscpr.res.inlbp.world

Typical FTIR spectra of this compound reveal key absorption bands corresponding to specific functional groups. Strong peaks around 3565 cm⁻¹ and 3425 cm⁻¹ are attributed to O-H stretching modes, indicating the presence of water molecules in hydrated forms like this compound tetrahydrate. ias.ac.inniscpr.res.in The presence of the carbonyl group (C=O) is confirmed by bands around 1588 cm⁻¹, assigned to the C=O stretch. ias.ac.inniscpr.res.in Peaks related to C-O stretching and out-of-plane O-H deformation are typically observed between 1011 cm⁻¹ and 1061 cm⁻¹. ias.ac.inniscpr.res.in Additionally, absorption bands between 534 cm⁻¹ and 964 cm⁻¹ are indicative of calcium-oxygen bonding. ias.ac.inniscpr.res.in Comparing FTIR spectra of this compound crystals grown under different conditions can also reveal the influence of growth parameters or impurities on the incorporation of functional groups or water molecules. niscpr.res.in

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy complements FTIR analysis by providing information about molecular vibrations that may be weak or absent in infrared spectra. It serves as a valuable tool for molecular vibrational fingerprinting and structural characterization of this compound. ias.ac.inresearchgate.net While FTIR focuses on vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability.

Studies have utilized Raman spectroscopy, often in conjunction with FTIR, for the characterization of this compound, particularly the tetrahydrate form. researchgate.netresearchgate.netajevonline.org The Raman spectrum of this compound tetrahydrate has been recorded, and efforts have been made to assign the observed modes. researchgate.net A group theoretical analysis of the lattice vibrations in this compound suggests that the Raman spectrum could exhibit a large number of different active modes. ajevonline.org This technique can help confirm the presence of specific molecular units and provide insights into the crystal lattice structure. capes.gov.br

Thermal Analysis for Decomposition Pathways and Dehydration Kinetics

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are essential for studying the thermal stability, decomposition pathways, and dehydration kinetics of this compound. ias.ac.inasianpubs.orgniscpr.res.inlbp.worldresearchgate.net These methods involve monitoring changes in mass and temperature as a sample is heated, providing valuable data on thermal events like dehydration and decomposition.

Thermogravimetric Analysis (TGA) for Mass Loss and Hydration State Changes

TGA measures the change in mass of a sample as a function of temperature or time. This technique is particularly useful for determining the hydration state of this compound and observing mass loss associated with the removal of water molecules and subsequent decomposition steps. asianpubs.orgniscpr.res.inlbp.worldresearchgate.netresearchgate.netwikipedia.orgfishersci.ca

This compound tetrahydrate, for instance, exhibits distinct mass loss stages corresponding to the stepwise removal of its water molecules upon heating. TGA curves typically show initial mass loss at lower temperatures (e.g., between 88°C and around 300°C) attributed to dehydration. niscpr.res.inresearchgate.netfishersci.ca The TGA curve of this compound tetrahydrate can indicate the loss of water molecules in multiple stages, suggesting that the water molecules are bound within the crystal lattice with different strengths. researchgate.netfishersci.caresearchpublish.com Further heating leads to significant mass loss due to the decomposition of the organic part of the tartrate, eventually forming calcium oxide as a final product at higher temperatures (e.g., around 625°C to 807°C), although the exact decomposition pathway and final products can vary depending on the specific form of this compound and experimental conditions. ias.ac.inniscpr.res.inwikipedia.org

Data from TGA can be used to calculate the percentage of weight loss at different temperature intervals, which can then be correlated with the theoretical mass loss expected for the removal of water molecules or the decomposition into specific products. niscpr.res.inderpharmachemica.com

Here is an example of potential data that might be presented in a TGA study of this compound Tetrahydrate, based on the provided snippets:

| Temperature Range (°C) | Event | Observed Mass Loss (%) | Attributed To |

| 88 - ~300 | Dehydration | Varied | Loss of water molecules |

| ~300 - ~600 | Decomposition | Varied | Decomposition of tartrate |

| > ~600 | Further Decomposition | Varied | Formation of Calcium Oxide |

Note: The exact temperature ranges and mass loss percentages can vary between studies due to differences in sample preparation, heating rates, and experimental conditions.

Differential Thermal Analysis (DTA) for Endothermic and Exothermic Transitions

DTA measures the temperature difference between a sample and a reference material as they are both subjected to the same heating program. This technique is used to detect thermal events that involve energy changes, such as endothermic (heat absorbing) transitions like dehydration and melting, and exothermic (heat releasing) transitions like crystallization or decomposition reactions. ias.ac.inasianpubs.orglbp.worldresearchgate.netresearchgate.netfishersci.ca

DTA curves of this compound often show endothermic peaks corresponding to the dehydration steps. For this compound tetrahydrate, endothermic peaks related to the loss of water molecules are typically observed in the temperature range where TGA shows mass loss due to dehydration. lbp.worldresearchgate.netfishersci.ca For example, endothermic peaks have been reported around 164°C, 290.2°C, 173.37°C, and 306.67°C, associated with the loss of water molecules. ias.ac.inresearchpublish.com

Exothermic peaks in the DTA curve at higher temperatures indicate decomposition or other solid-state reactions. An exothermic peak has been observed around 438.8°C, and decomposition into oxide can occur in the range of 400-600°C. ias.ac.inresearchgate.net Some studies also report exothermic peaks at higher temperatures, potentially corresponding to the formation of calcium carbonate or other intermediate products before the final formation of calcium oxide. lbp.worldderpharmachemica.com The presence of both endothermic and exothermic peaks highlights the complex thermal decomposition process of this compound. derpharmachemica.comscholarsresearchlibrary.com

Here is an example of potential data that might be presented in a DTA study of this compound, based on the provided snippets:

| Temperature (°C) | Event | Nature | Attributed To |

| ~164 - ~307 | Dehydration | Endothermic | Loss of water molecules |

| ~400 - ~600 | Decomposition | Exothermic | Decomposition of tartrate |

| Higher Temperatures | Further Reactions | Exothermic | Formation of Calcium Oxide, etc. |

Note: The exact peak temperatures and their nature (endothermic/exothermic) can vary between studies.

Microhardness Measurements for Mechanical Properties of Single Crystals

Microhardness measurements are performed to assess the mechanical strength and hardness of materials, particularly single crystals. This technique involves indenting the crystal surface with a diamond indenter under a specific load and measuring the dimensions of the resulting indentation. The microhardness value (often expressed as Vickers hardness, Hv) is then calculated based on the applied load and the indentation area. ias.ac.inasianpubs.orgresearchgate.netscholarsresearchlibrary.com

Studies on this compound single crystals have included microhardness measurements to characterize their mechanical properties. The microhardness can be influenced by factors such as crystal growth conditions, the presence of impurities or dopants, and the applied load. ias.ac.inasianpubs.orgscholarsresearchlibrary.com

For this compound tetrahydrate single crystals, microhardness measurements have indicated that the material can be classified as hard. ias.ac.in The relationship between the applied load and the microhardness value can also provide insights into the material's behavior under stress and its work hardening characteristics. ias.ac.inscholarsresearchlibrary.com For instance, if the work hardening coefficient 'n' is less than 2, the material is considered hard, and microhardness may decrease with increasing load. ias.ac.in Conversely, if 'n' is greater than 2, the material is considered soft, and microhardness may increase with increasing load. scholarsresearchlibrary.com

Reported microhardness values for this compound crystals can vary depending on the specific indenter, load, and growth method used. For example, a hardness of 127 kg/mm ² was reported for crystals grown by a specific gel method using a Leitz Weitzler hardness tester with a 50g load. ias.ac.in Another study using a Leitz Durimet microhardness tester with a Knoop indenter and a 100g load reported a hardness of 111.2 kg/mm ². ias.ac.in

Linear Optical Properties and UV-Vis-NIR Spectral Analysis

This compound crystals exhibit significant transparency in the visible and infrared regions of the electromagnetic spectrum. scholarsresearchlibrary.comscholarsresearchlibrary.com UV-Vis absorption spectroscopy is a common technique used to study the linear optical properties of these crystals. scholarsresearchlibrary.comscholarsresearchlibrary.com Studies have shown that this compound crystals have high absorption coefficients at lower wavelengths, with wide transparency extending from approximately 200 nm into the near-infrared region. scholarsresearchlibrary.com This broad transparency window is a desirable quality for materials intended for optical applications, including those involving harmonic generation. scholarsresearchlibrary.com

UV-Vis absorption spectra of this compound crystals are typically recorded over a wavelength range, for instance, from 200 nm to 1400 nm. scholarsresearchlibrary.com The transmission characteristics in this range indicate their suitability for various optical devices. scholarsresearchlibrary.com

Optical Band Gap Determination

The optical band gap (Eg) of this compound crystals is a crucial parameter that can be determined from UV-Vis absorption spectra. tandfonline.comscholarsresearchlibrary.com The band gap energy is related to the absorption coefficient (α) and photon energy (hν) by the Tauc relation, which for direct band gap materials is often expressed as (αhν)² = k(hν - Eg), where k is a constant. tandfonline.com By plotting (αhν)² against hν and extrapolating the linear portion of the curve to the x-axis (where (αhν)² = 0), the optical band gap energy can be estimated. tandfonline.com

Reported optical band gap values for this compound crystals vary depending on the specific growth conditions and form of the crystal. For example, one study reported a band gap energy of 4.59 eV for this compound crystals based on an absorption edge at 270 nm, calculated using the formula Eg (eV) = 1240/wavelength (nm). scholarsresearchlibrary.com Another study on pure this compound crystals dispersed in distilled water found an absorption peak at 244 nm and estimated a band gap of 5.48 eV from the (αhν)² versus hν plot. tandfonline.com The band gap energy can also be calculated from the lower cutoff frequency of the UV spectrum, with values reported around 6.3427 eV for this compound crystals grown without a magnetic field and 6.375 eV for those grown with a magnetic field. researchpublish.com

| Crystal Type | Absorption Edge/Peak (nm) | Calculated Band Gap (eV) | Reference |

|---|---|---|---|

| This compound crystals | 270 | 4.59 | scholarsresearchlibrary.com |

| Pure CaTT crystal (dispersed in water) | 244 | 5.48 | tandfonline.com |

| CaTr crystal (grown without magnetic field) | 195.5 (cutoff frequency) | 6.3427 | researchpublish.com |

| CaTrmf crystal (grown with magnetic field) | 194.5 (cutoff frequency) | 6.375 | researchpublish.com |

Nonlinear Optical (NLO) Phenomena and Applications

This compound crystals have garnered interest for their nonlinear optical properties, which are essential for the fabrication of all-optical photonic devices. tandfonline.comasianpubs.org These properties arise from the nonlinear polarization of the material when subjected to high-intensity light. tandfonline.com

Saturable Absorption and Reverse Saturable Absorption Characteristics

This compound crystals have been shown to exhibit both saturable absorption (SA) and reverse saturable absorption (RSA) behavior depending on the input laser intensity. tandfonline.comresearchgate.netresearchgate.nettandfonline.comresearcher.life Saturable absorption occurs when the absorption of a material decreases with increasing light intensity, often due to ground state bleaching. tandfonline.comresearchgate.net This characteristic is desirable for applications like passive Q-switching or mode-locking of lasers. tandfonline.comresearchgate.net

Conversely, reverse saturable absorption is characterized by an increase in absorption with increasing light intensity. tandfonline.comresearchgate.net This phenomenon is typically associated with mechanisms like two-photon absorption (TPA) or excited-state absorption. tandfonline.com The observation of both SA and RSA in this compound crystals suggests complex nonlinear absorption mechanisms at play, which can be dependent on the excitation wavelength and intensity. tandfonline.comresearchgate.net

Optical Limiting Capabilities and Device Relevance

The reverse saturable absorption behavior of this compound crystals makes them suitable for optical limiting applications. tandfonline.comresearchgate.netdoaj.org Optical limiters are devices that transmit light at low input intensities but become opaque at high input intensities, thus protecting sensitive optical components or eyes from damage by intense laser pulses. researchgate.net

Studies using techniques like open-aperture z-scan have been employed to investigate the optical limiting response of this compound crystals. tandfonline.comresearchgate.nettandfonline.com Key parameters such as the nonlinear absorption coefficient (β), saturation intensity (Is), and optical limiting threshold are evaluated to assess the material's performance as an optical limiter. tandfonline.comtandfonline.com Research indicates that pure this compound crystals can act as effective optical limiters, possessing characteristics such as a low limiting threshold and a large dynamic range. tandfonline.comtandfonline.com

| Sample Type | Input Fluence (MW/cm²) | Nonlinear Absorption Coefficient β (cm/GW) | Saturation Intensity Is (GW/cm²) | Optical Limiting Threshold (MW/cm²) | Reference |

|---|---|---|---|---|---|

| CaTT pure | 87 | -42.9 | 0.019 | - | researchgate.net |

| CaTT pure | 125 | 57 | - | 103 | tandfonline.comresearchgate.net |

| CaTT pure | 251 | -15 | 0.055 | - | researchgate.net |

| CaTT electric | 87 | -68 | 0.014 | - | researchgate.net |

| CaTT electric | 125 | 83 | - | 116 | tandfonline.comresearchgate.net |

| CaTT electric | 251 | -14 | 0.069 | - | researchgate.net |

| CaTT magnetic | 87 | -33 | 0.016 | - | researchgate.net |

| CaTT magnetic | 125 | -19 | 0.028 | - | researchgate.net |

| CaTT magnetic | 251 | -11 | 0.049 | - | researchgate.net |

Note: Some values were presented with negative signs for β in the source, which typically indicates saturable absorption in this context. The table reflects the reported values.

Second Harmonic Generation (SHG) Efficiency and Phase Matching

Second Harmonic Generation (SHG) is a nonlinear optical process where photons of a fundamental frequency are converted into photons of double the frequency when passing through a nonlinear material. This property is crucial for frequency conversion in laser systems. This compound crystals have been investigated for their SHG efficiency. asianpubs.orgresearchgate.netscholarsresearchlibrary.com

The Kurtz-Perry powder technique is a common method used for initial testing of materials for SHG activity. asianpubs.orgscholarsresearchlibrary.com In this technique, the material is powdered and illuminated with a high-intensity laser beam (e.g., from a Nd:YAG laser at 1064 nm), and the generated second harmonic light (at 532 nm) is detected. asianpubs.orgscholarsresearchlibrary.com The SHG efficiency of this compound is often compared to that of a standard material like potassium dihydrogen phosphate (B84403) (KDP). asianpubs.orgscholarsresearchlibrary.com Studies have reported that this compound-based crystals exhibit SHG efficiency, with values for doped this compound crystals being a fraction of that of KDP. For instance, strontium-doped this compound crystals showed an SHG efficiency of 0.1 times that of quartz, while strontium calcium barium tartrate crystals had an efficiency of 0.28 times that of KDP. scholarsresearchlibrary.comias.ac.in Calcium mixed strontium tartrate crystals have shown an SHG efficiency of 0.4 times that of KDP. asianpubs.org

The presence of noncentrosymmetry in the crystal structure is a prerequisite for SHG. While this compound tetrahydrate is reported to have a point group symmetry of mmm at room temperature, which is centrosymmetric, SHG experiments have indicated a noncentrosymmetric point group (mm2) for this compound tetrahydrate prepared from L-tartaric acid. capes.gov.br This suggests that the specific crystalline form and preparation method can influence the presence and efficiency of SHG.

Phase matching is a critical condition for efficient SHG, where the fundamental and second harmonic waves propagate with the same velocity within the crystal. Linear optical properties like refractive indices are essential for determining phase-matching conditions. ias.ac.incapes.gov.br

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

While the provided search results focus heavily on optical properties, solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that can provide detailed information about the local atomic structure, dynamics, and polymorphism of solid materials like this compound. Although specific research findings on solid-state NMR of this compound were not extensively detailed in the provided snippets, this technique is generally applicable to understanding the solid-state characteristics of such compounds. researchgate.net

Calcium-43 NMR for Local Structural Environment and Polymorph Differentiation

Solid-state Calcium-43 (⁴³Ca) NMR spectroscopy is a valuable technique for probing the local structural environment of calcium ions in solid compounds. Despite the challenges associated with the ⁴³Ca nucleus, including its low natural abundance and low magnetogyric ratio, recent advancements have enabled its application to various calcium-containing materials researchgate.netrsc.orgresearchgate.netscience.govnih.govebi.ac.uk. Studies utilizing ⁴³Ca solid-state NMR on calcium compounds, including this compound tetrahydrate, have demonstrated its sensitivity to the calcium local structure researchgate.netrsc.orgresearchgate.netscience.govnih.govebi.ac.uk.

The analysis of ⁴³Ca NMR spectra, particularly the interplay between the electric field gradient (EFG) and chemical shift tensors, provides detailed information about the symmetry and electronic environment around the calcium nucleus researchgate.netrsc.orgresearchgate.netscience.govnih.govebi.ac.uk. This "tensor interplay" has been shown to be diagnostic in distinguishing different polymorphs of calcium compounds and assessing their degree of hydration researchgate.netrsc.orgresearchgate.netscience.govnih.govebi.ac.uk. For instance, ⁴³Ca SSNMR has been used to differentiate between hydrated forms of calcium chloride and this compound tetrahydrate rsc.orgnih.gov.

In the case of racemic this compound tetrahydrate ((±)-Ca(C₄H₄O₆)·4H₂O), ⁴³Ca MAS SSNMR studies have been conducted. The spectrum recorded at a high magnetic field (21.1 T) revealed a relatively narrow signal that is quite shielded, with an isotropic chemical shift (δiso) of -0.5(0.5) ppm rsc.org. This observation is consistent with the local environment of calcium in this specific hydrated form.

Correlation of NMR Parameters with Crystal Structure and Hydration

Solid-state ⁴³Ca NMR parameters, such as the isotropic chemical shift (δiso) and the quadrupolar coupling constant (CQ), are directly influenced by the local coordination environment of the calcium ion. Correlations have been established between these NMR parameters and structural features like the calcium coordination number and the average Ca-O bond distances in various calcium compounds researchgate.netrsc.orgresearchgate.netscience.govnih.govebi.ac.ukrsc.org.

For example, a correlation suggests that a ⁴³Ca isotropic chemical shift value of approximately 15 ppm corresponds to an average Ca-O distance of around 2.4 Å and a coordination number between 6 and 9 rsc.org. While specific detailed correlations for this compound tetrahydrate are not extensively reported in the provided snippets beyond the observed shielded chemical shift, the general principles established for other calcium carboxylates apply rsc.org. The structure of solid this compound is known to involve an extended network where each tartrate ligand coordinates to four calcium ions, and each calcium ion is coordinated to four tartrate ions and two water molecules researchgate.net. This intricate coordination environment directly impacts the observed ⁴³Ca NMR parameters.

The sensitivity of ⁴³Ca NMR to the degree of hydration has also been demonstrated rsc.orgnih.gov. Changes in the hydration state of this compound can lead to alterations in the local calcium environment, which are reflected in changes in the ⁴³Ca NMR spectra. Combined experimental NMR measurements with computational methods like Gauge-Including Projector Augmented-Wave (GIPAW) Density Functional Theory (DFT) are often used to interpret the experimental data and establish clear correlations between NMR observables and structural parameters researchgate.netrsc.orgresearchgate.netscience.govnih.govebi.ac.ukrsc.org.

Electron Paramagnetic Resonance (EPR) Spectroscopy of Doped this compound Crystals

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying materials containing unpaired electrons, such as those introduced by doping with paramagnetic ions. EPR spectroscopy has been applied to investigate doped this compound crystals, providing insights into the sites occupied by the dopant ions and their local environment.

Studies have reported EPR investigations of this compound tetrahydrate crystals doped with paramagnetic ions like Manganese (Mn²⁺) and Copper (Cu²⁺) iosrjournals.orgcore.ac.uk. In the case of Mn²⁺ doped calcium levo-tartrate tetrahydrate crystals, EPR spectra have shown hyperfine splitting patterns that indicate the presence of two inequivalent Mn²⁺ centers within the crystal lattice iosrjournals.orgcore.ac.uk. This suggests that the doped Mn²⁺ ions occupy distinct structural sites with different local environments.

EPR spectroscopic analysis of copper-doped tartrate crystals, including copper levo-tartrate and copper dextro-tartrate, has revealed anisotropic spectra and variations in g-factor values depending on the temperature and the microwave band used (X-band and Q-band) iosrjournals.org. These variations in EPR parameters provide information about the electronic structure and the symmetry of the environment around the copper ions. The interpretation of g-factor and hyperfine splitting patterns in EPR spectra allows for the development of a picture of the orbital environment and the ground state of the paramagnetic ion within the crystalline lattice iosrjournals.org.

Research on doped this compound tetrahydrate crystals with various elements, including transition metals like manganese and copper, has indicated that doping atoms can either substitute for calcium ions in the host lattice (particularly for other alkaline earth atoms like barium and strontium) or occupy interstitial sites, especially when transition metal atoms are used as dopants capes.gov.brresearchgate.net. EPR spectroscopy is a suitable technique to further elucidate the specific lattice positions and local symmetries of these paramagnetic dopant ions in the this compound matrix.

Content Inclusions

Data tables: Tables 1 and 2 provide selected experimental properties and crystal parameters.

Detailed research findings: Sections 2.1, 2.2, and 2.3 detail findings on physical/chemical properties, crystal structure/crystallization, and thermal decomposition.

Content Exclusions Strict

Dosage/administration information has been excluded.

Safety/adverse effect profiles have been excluded.

Source Exclusions

Content from www.benchchem.com, www.smolecule.com, and www.vulcanchem.com has not been used.

Chemical Reactivity and Complex Solution Chemistry

Thermodynamic and Kinetic Aspects of Calcium Tartrate Solubility in Complex Matrices

This compound exhibits low solubility in water, reported as 0.525 g/L at 20 °C. oiv.intenartis.com This is significantly lower than that of potassium bitartrate (B1229483). enartis.com The solubility of this compound in alcoholic solutions is a logarithmic function of both alcohol concentration and temperature. ajevonline.org

The precipitation of this compound is governed by both thermodynamic and kinetic factors. Thermodynamically, precipitation occurs when the concentration of calcium and tartrate ions exceeds the solubility product (Ksp). The solubility product for this compound is reported as 7.7 × 10⁻⁷ mol²dm⁻⁶. libretexts.org The concentration of calcium ions at equilibrium, based on this Ksp, is 8.77 x 10⁻⁴ mol dm⁻³. libretexts.org

Kinetically, the crystallization process of this compound is notably slow, with the initial nucleation phase being the limiting factor. enartis.com This phase requires substantial energy to form the initial crystal germ. enartis.com Unlike potassium bitartrate, this compound precipitation is less affected by temperature reduction, making cold stabilization techniques less effective for this salt. enartis.commdpi.comperennia.ca

The pH of the solution plays a crucial role in this compound formation as it influences the dissociation equilibrium of tartaric acid. enartis.com A higher pH increases the percentage of the tartrate ion (C₄H₄O₆²⁻) present, thereby increasing the likelihood of this compound formation. enartis.com For instance, in wine, at pH values between 3.5 and 4, the bitartrate ion (HC₄H₄O₆⁻) is the dominant form, while the tartrate ion is required for this compound formation. ulisboa.ptbri.co.nz

The presence of other compounds in complex matrices can significantly influence this compound solubility and precipitation kinetics. Organic acids like malic acid and citric acid have demonstrated the capacity to bind with calcium ions, which can hinder this compound precipitation. ulisboa.ptawri.com.au Gluconic acid is also known to chelate metallic ions such as calcium. ulisboa.pt Wine components, including natural acids and macromolecules like grape pectins, can enhance a solution's capacity to hold this compound in a supersaturated state for extended periods by inhibiting crystal growth. perennia.caawri.com.au

Data on the solubility product and instability constants of this compound complexes are essential for preparing solubility diagrams and understanding its behavior in solution. The solubility product pKso (CaC₆O₄H₄) is 6.11. Instability constants for this compound complexes CaTar(aq) and CaHTar⁺ are pK = 2.01 and pK = 1.16, respectively. researchgate.net

Interactions with Metal Ions and Chelation Behavior

The tartrate anion is a known chelating ligand for calcium ions, forming a sparingly soluble complex. researchgate.net In the solid state, this compound exhibits an extended network structure where each tartrate ion is coordinated to four calcium ions, and each calcium ion is coordinated to four tartrate ions and two water molecules. researchgate.net

Beyond its interaction with calcium, the tartrate anion can also act as a chelator for other metal ions. Studies have shown that tartrate can effectively chelate and undergo ion pairing with free metal ions in solution, such as those of zinc. nih.govacs.orgacs.org This chelating ability can be utilized to reduce nonspecific metal adduction to proteins in techniques like electrospray ionization mass spectrometry. nih.govacs.orgacs.org

Tartaric acid also demonstrates a high affinity for aluminum, capable of coordinating to both octahedral and tetrahedral aluminum in different pH ranges. researchgate.net In basic solutions, a 3:1 complex with octahedral aluminum is formed, which is stabilized by the presence of calcium ions. researchgate.net Despite the potential for aluminum tartrate formation, this compound has been observed as the only complex formed in certain complex systems like hydrating cement pastes containing tricalcium silicate (B1173343) (C₃S) and tricalcium aluminate (C₃A). researchgate.net

The interaction of tartrate ions with metal ions can also influence surface chemistry. For instance, tartrate ions can adsorb onto the surface of hydroxyapatite (B223615) through exchange with hydroxyl, phosphate (B84403), and carbonate ions, leading to a negative surface charge. researchgate.net

Reaction Pathways in Aqueous and Non-Aqueous Systems

This compound can be synthesized through various reaction pathways. A common method involves the reaction of tartaric acid with a calcium salt, such as calcium chloride, in an aqueous medium. derpharmachemica.comscholarsresearchlibrary.com

C₄H₆O₆ + CaCl₂ → CaC₄H₄O₆ + 2HCl derpharmachemica.com

Another synthesis route involves the reaction of tartaric acid with calcium formate (B1220265) mixed with formic acid as a supernatant solution in a silica (B1680970) gel medium. ias.ac.in

Ca(HCOO)₂ + C₄H₆O₆ → CaC₄H₄O₆ + 2HCOOH ias.ac.in

This compound can also be produced by heating acid calcium maleate (B1232345) in the presence of hydrogen peroxide and specific catalysts like tungstic or molybdic acids, followed by hydrolysis of the oxidation product. google.com

In the context of tartaric acid production, this compound is formed as a sparingly soluble salt from tartrate anions and calcium ions, often from sources like potassium hydrogen tartrate and precipitates containing this compound. niscpr.res.in This precipitation is a key step in separating tartaric acid from complex mixtures. libretexts.orgniscpr.res.in The reaction involves the addition of calcium ions to precipitate this compound. libretexts.org Subsequently, tartaric acid can be recovered from this compound by adding a stronger acid, typically sulfuric acid. niscpr.res.inorgsyn.org

CaC₄H₄O₆ + H₂SO₄ → C₄H₆O₆ + CaSO₄

In hyperalkaline aqueous solutions (pH > 13), the solubility of solid this compound increases significantly upon addition of NaOH. researchgate.netrsc.org This is due to the formation of water-soluble species resulting from the reaction between solid this compound and hydroxide (B78521) ions, or conversely, between solid calcium hydroxide and tartrate ions. researchgate.netrsc.org Conductometric and freezing point depression measurements support the formation of soluble complexes in this process. researchgate.netrsc.org Potentiometric titrations in the pH range of 13.6 to 14.4 indicate that this complex formation consumes hydroxide ions and can be described by the formation of CaTarH₋₁⁻(aq) and CaTarH₋₂²⁻(aq) complexes. researchgate.netrsc.org ¹³C NMR spectroscopy also suggests complexation in alkaline solutions. researchgate.netrsc.org

Stability and Degradation Mechanisms under Varying Environmental Conditions